

RS102895: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: RS102895

Cat. No.: B1250010

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **RS102895**, a potent and selective CCR2 antagonist, and protocols for its use in common in vitro assays.

Solubility of RS102895

RS102895 is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2), with an IC₅₀ of 360 nM.^[1] It has been shown to be a valuable tool for studying the role of the CCL2/CCR2 signaling axis in various physiological and pathological processes. The solubility of **RS102895** in common laboratory solvents is a critical factor for its effective use in research. The following table summarizes the solubility of **RS102895** in various solvents.

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
Dimethyl Sulfoxide (DMSO)	30 - 85	75 - 217.72	Hygroscopic DMSO can significantly impact solubility; use freshly opened DMSO.[1][2] Ultrasonic treatment may be required.[2]
Ethanol	2 - 50	- 128.07	Ultrasonic treatment and warming to 60°C may be necessary to achieve higher concentrations.[2]
Dimethylformamide (DMF)	25	-	Crystalline solid formulation.
DMSO:PBS (pH 7.2) (1:2)	0.3	-	Limited solubility in aqueous solutions.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5	≥ 6.40	A clear solution can be achieved with this formulation for in vivo studies.
10% DMSO, 90% Corn Oil	≥ 2.5	≥ 6.40	Suitable for in vivo administration.

Experimental Protocols

Protocol 1: Preparation of RS102895 Stock Solutions

Materials:

- **RS102895** hydrochloride (crystalline solid)

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Anhydrous Ethanol
- Vortex mixer
- Sonicator (optional)
- Sterile microcentrifuge tubes

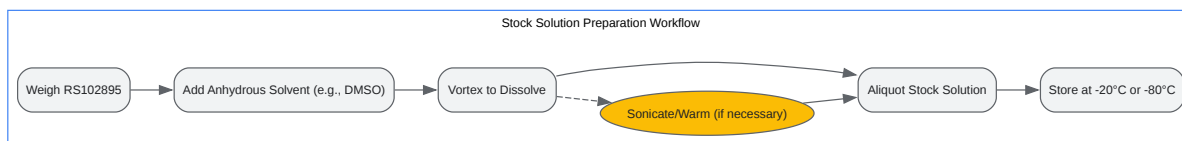
Procedure for DMSO Stock Solution (e.g., 50 mM):

- Equilibrate the **RS102895** vial to room temperature before opening.
- Weigh the desired amount of **RS102895** in a sterile microcentrifuge tube. The molecular weight of **RS102895** hydrochloride is 426.86 g/mol .
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 50 mM stock solution, add 46.8 μ L of DMSO per 1 mg of **RS102895**.
- Vortex the solution thoroughly until the compound is completely dissolved.
- If necessary, sonicate the solution for a few minutes to aid dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.

Procedure for Ethanol Stock Solution (e.g., 50 mg/mL):

- Follow steps 1 and 2 from the DMSO protocol.
- Add the appropriate volume of anhydrous ethanol.
- Vortex the solution.
- To achieve higher concentrations, ultrasonic treatment and warming the solution to 60°C may be required.

- Store the stock solution as described for the DMSO stock.



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Figure 1: Workflow for preparing **RS102895** stock solutions.

Protocol 2: In Vitro Chemotaxis Assay using a Boyden Chamber

This protocol describes a method to assess the inhibitory effect of **RS102895** on the migration of monocytic cells (e.g., THP-1) towards the chemokine MCP-1 (CCL2).

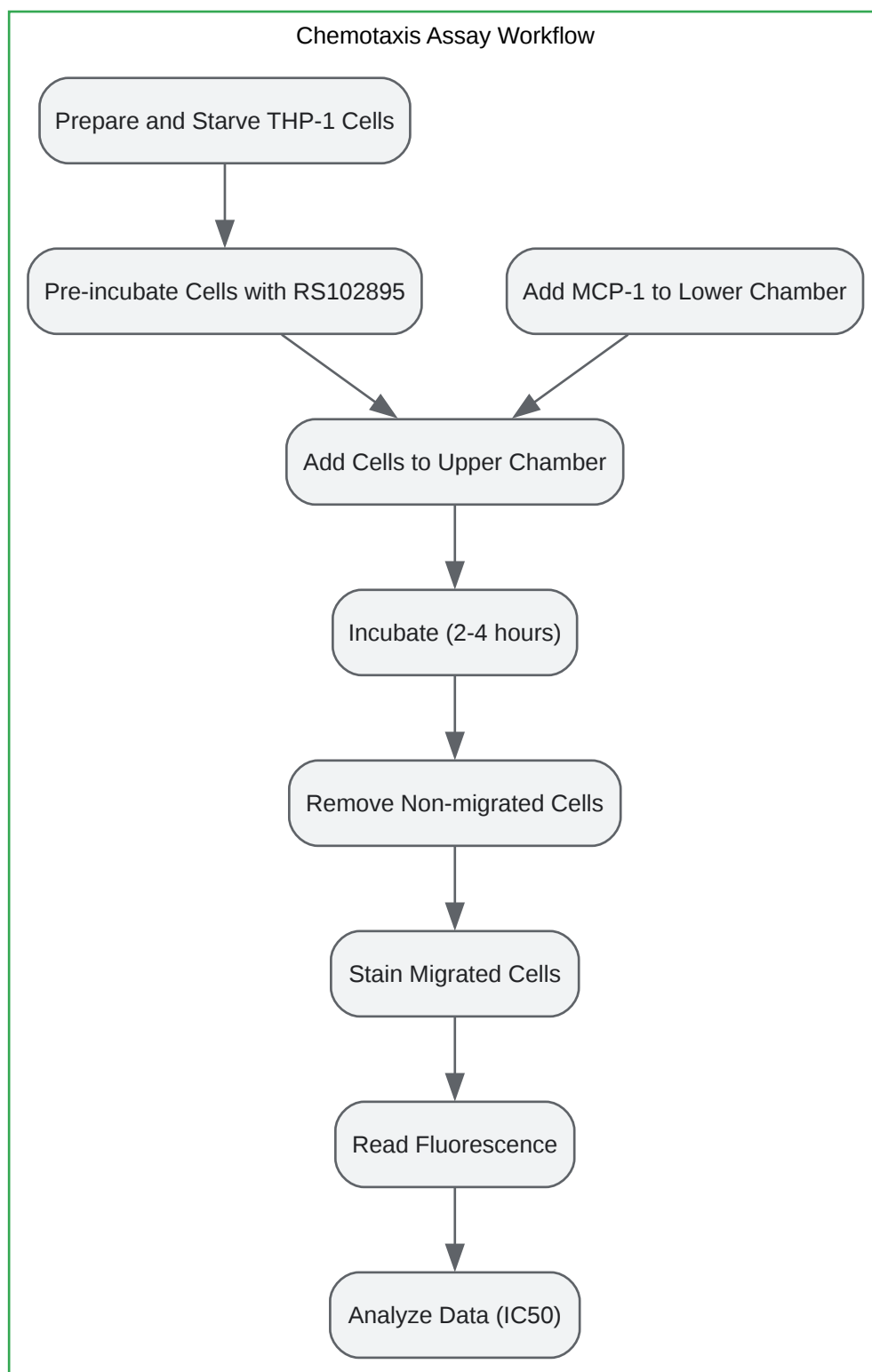
Materials:

- THP-1 cells
- RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
- Serum-free RPMI 1640 medium
- Recombinant human MCP-1/CCL2
- **RS102895** stock solution (in DMSO)
- 24-well Transwell plates (e.g., 5 µm pore size)
- Calcein-AM or other suitable fluorescent dye
- Fluorescence plate reader

Procedure:

- Cell Preparation:
 - Culture THP-1 cells in RPMI 1640 with 10% FBS.
 - One day before the assay, starve the cells by resuspending them in serum-free RPMI 1640.
- Assay Setup:
 - Prepare a serial dilution of **RS102895** in serum-free RPMI 1640. Include a vehicle control (DMSO at the same final concentration as the highest **RS102895** concentration).
 - Pre-incubate the THP-1 cells with the different concentrations of **RS102895** or vehicle control for 30 minutes at 37°C.
 - In the lower chamber of the Transwell plate, add serum-free RPMI 1640 containing a predetermined optimal concentration of MCP-1 (chemoattractant). As a negative control, add serum-free RPMI 1640 without MCP-1.
- Cell Migration:
 - Add the pre-incubated THP-1 cells to the upper chamber of the Transwell inserts.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
- Quantification of Migration:
 - After incubation, carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
 - Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Calcein-AM).
 - Measure the fluorescence using a fluorescence plate reader. The fluorescence intensity is proportional to the number of migrated cells.

- Data Analysis:
 - Calculate the percentage of inhibition of migration for each **RS102895** concentration compared to the vehicle control.
 - Determine the IC50 value of **RS102895** for the inhibition of MCP-1-induced chemotaxis.



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Figure 2: Experimental workflow for the in vitro chemotaxis assay.

Protocol 3: Intracellular Calcium Flux Assay

This protocol outlines a method to measure the effect of **RS102895** on MCP-1-induced intracellular calcium mobilization in CCR2-expressing cells using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

- CCR2-expressing cells (e.g., THP-1 or a stable cell line)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Fluo-4 AM
- Pluronic F-127
- Recombinant human MCP-1/CCL2
- **RS102895** stock solution (in DMSO)
- Black-walled, clear-bottom 96-well microplates
- Fluorescence microplate reader with kinetic reading capabilities

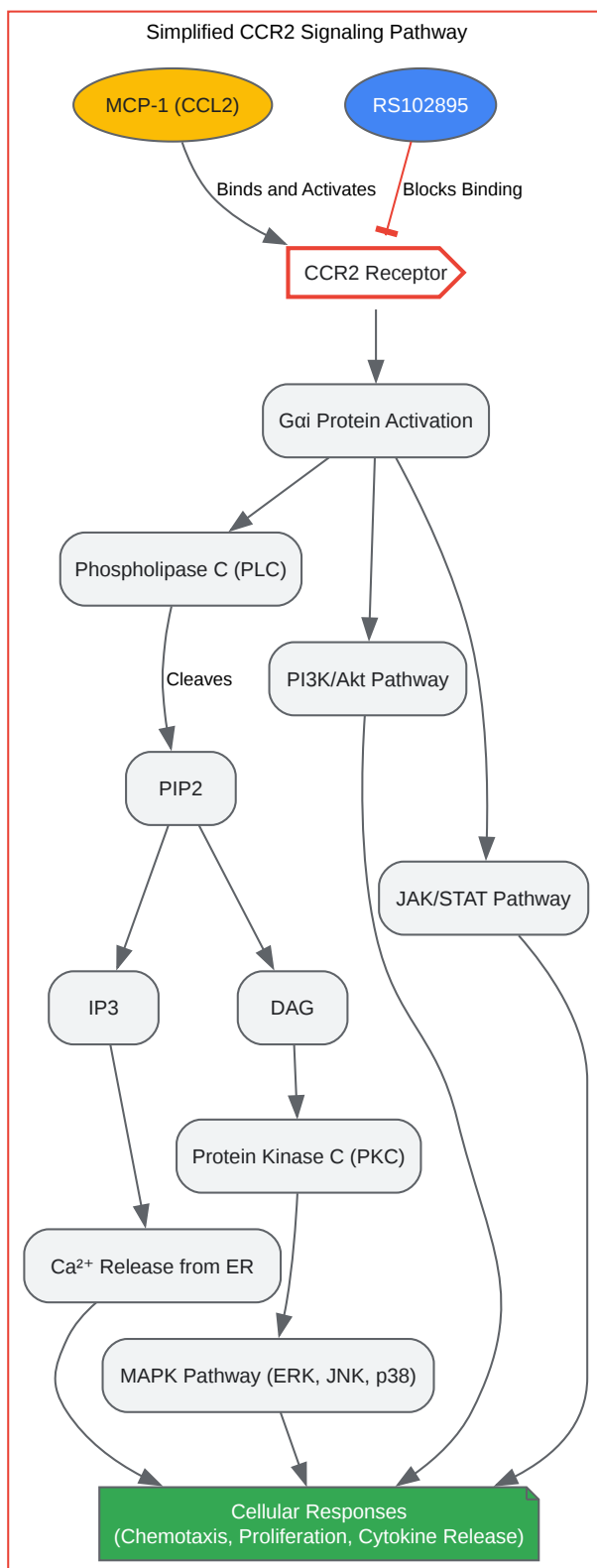
Procedure:

- Cell Plating:
 - Seed the CCR2-expressing cells into a black-walled, clear-bottom 96-well plate at a density that will form a confluent monolayer on the day of the assay.
- Dye Loading:
 - Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer.
 - Remove the culture medium from the cells and add the dye loading solution to each well.
 - Incubate the plate at 37°C for 45-60 minutes in the dark.

- Compound Preparation and Addition:
 - Prepare a serial dilution of **RS102895** in the assay buffer. Include a vehicle control.
 - After dye loading, wash the cells gently with the assay buffer to remove extracellular dye.
 - Add the **RS102895** dilutions or vehicle to the respective wells and incubate for 15-30 minutes at room temperature.
- Measurement of Calcium Flux:
 - Place the plate in a fluorescence microplate reader.
 - Establish a baseline fluorescence reading for each well.
 - Add a solution of MCP-1 to all wells to stimulate the cells.
 - Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 2-3 minutes).
- Data Analysis:
 - The change in fluorescence intensity over time reflects the intracellular calcium concentration.
 - Calculate the peak fluorescence response for each well.
 - Determine the inhibitory effect of **RS102895** on the MCP-1-induced calcium flux and calculate the IC50 value.

CCR2 Signaling Pathway

RS102895 acts as an antagonist at the CCR2 receptor, a G protein-coupled receptor (GPCR). The binding of the natural ligand, MCP-1 (CCL2), to CCR2 initiates a cascade of intracellular signaling events. **RS102895** blocks these downstream pathways by preventing the initial ligand-receptor interaction.



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Figure 3: Overview of the CCR2 signaling pathway and the inhibitory action of **RS102895**.

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References

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